MS023

Catalog No.
S003608
CAS No.
1831110-54-3
M.F
C17H25N3O
M. Wt
287.4
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MS023

CAS Number

1831110-54-3

Product Name

MS023

IUPAC Name

N'-methyl-N'-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]ethane-1,2-diamine

Molecular Formula

C17H25N3O

Molecular Weight

287.4

InChI

InChI=1S/C17H25N3O/c1-13(2)21-16-6-4-14(5-7-16)17-11-19-10-15(17)12-20(3)9-8-18/h4-7,10-11,13,19H,8-9,12,18H2,1-3H3

InChI Key

FMTVWAGUJRUAKE-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C2=CNC=C2CN(C)CCN

Synonyms

N1-((4-(4-isopropoxyphenyl)-1H-pyrrol-3-yl)methyl)-N1-methylethane-1,2-diamine

MS023 is an inhibitor of type I protein arginine methyltransferases (PRMTs; IC50s = 30, 119, 83, 4, and 5 nM for PRMT1, -3, -4, -6, and -8, respectively). It is selective for these type I PRMTs over PRMT5, -7, and -9, as well as a panel of 25 protein lysine methyltransferases (PKMTs) and DNA methyltransferases (DNMTs) when used at a concentration of 10 µM. It inhibits the methylation of histone 4 at arginine 3 (H4R3) in MCF-7 breast cancer cells (IC50 = 9 nM) and H3R2 in HEK293 cells (IC50 = 56 nM). MS023 (20 µM) also inhibits the methylation of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) nucleocapsid protein and the replication of SARS-CoV-2 in Vero E6 cells. It reduces tumor growth in a Huh7 mouse xenograft model when administered at a dose of 160 mg/kg.
MS023 is a potent, selective, and cell-active inhibitor of human type I PRMTs with IC50 of 4-119 nM. IC50 value: 4-119 nMTarget: type I PRMTsin vitro: MS023 potently inhibits PRMT1 (IC50 = 30 ± 9 nM), PRMT3 (IC50 = 119 ± 14 nM), PRMT4 (IC50 = 83 ± 10 nM), PRMT6 (IC50 = 4 ± 0.5 nM), and PRMT8 (IC50 = 5 ± 0.1 nM). Importantly, MS023 does not inhibit any type II PRMTs (PRMT5 and 9) and type III PRMT (PRMT7) at concentrations up to 10 μM. MS023 displays high potency for type I PRMTs including PRMT1, -3, -4, -6, and -8 but is completely inactive against type II and type III PRMTs, protein lysine methyltransferases and DNA methyltransferases. MS023 potently decreases cellular levels of histone arginine asymmetric dimethylation. It also reduces global levels of arginine asymmetric dimethylation and concurrently increased levels of arginine monomethylation and symmetric dimethylation in cells.

MS023 is a highly potent, cell-permeable, and selective chemical probe that acts as a pan-inhibitor for Type I Protein Arginine Methyltransferases (PRMT1, 3, 4, 6, and 8) [1]. Unlike early-generation, non-selective methyltransferase inhibitors, MS023 occupies the substrate binding site rather than competing with the S-adenosyl-L-methionine (SAM) cofactor, delivering low-nanomolar biochemical potency (e.g., PRMT6 IC50 = 4 nM; PRMT1 IC50 = 30 nM)[1]. For procurement professionals and assay developers, MS023 represents the gold standard for isolating Type I PRMT-driven phenotypes from Type II and Type III PRMT activity, offering unparalleled target engagement in cellular models and serving as a foundational reference material in epigenetic drug discovery [1].

Substituting MS023 with subtype-specific Type I PRMT inhibitors (such as the PRMT3 inhibitor SGC707 or the PRMT4/6 inhibitor MS049) frequently leads to false-negative viability results in complex oncology models where PRMT1 drives the primary dependency or where compensatory Type I networks exist [1]. Furthermore, utilizing broad-spectrum historical inhibitors introduces severe off-target effects on Type II/III PRMTs and lysine methyltransferases, compromising data integrity[2]. Crucially, MS023 was co-developed with its exact structural analog, MS094, which is biochemically inactive; procuring this specific active/inactive pair is an absolute requirement for rigorous chemical biology workflows to definitively prove on-target phenotypic effects [2].

Superior Viability Suppression in PRMT1-Dependent Cancers vs. Subtype-Specific Inhibitors

In clear cell renal cell carcinoma (ccRCC) models, pan-Type I inhibition is required to achieve phenotypic efficacy. MS023 significantly represses cell proliferation, whereas highly specific inhibitors targeting individual Type I PRMTs—such as MS049 (PRMT4/6) and SGC707 (PRMT3)—fail to decrease cell proliferation [1]. This demonstrates that when PRMT1 is the critical dependency, subtype-specific substitution is ineffective.

Evidence DimensionCell proliferation suppression in ccRCC models
Target Compound DataSignificant repression of cell proliferation (viability reduction)
Comparator Or BaselineMS049 (PRMT4/6) and SGC707 (PRMT3): No decrease in cell proliferation
Quantified DifferenceComplete phenotypic divergence; only MS023 achieved viability suppression
ConditionsccRCC cell line models evaluated for epigenetic vulnerabilities

Buyers modeling PRMT1-dominant or multi-PRMT-dependent cancers must procure the pan-inhibitor MS023 over subtype-specific analogs to avoid false-negative efficacy readouts.

Absolute Selectivity Over Type II/III PRMTs and Lysine Methyltransferases

MS023 maintains exceptional potency against Type I PRMTs (PRMT6 IC50 = 4 nM; PRMT8 IC50 = 5 nM) while demonstrating absolute inactivity against Type II PRMTs (PRMT5, 9), Type III PRMTs (PRMT7), and a panel of 25 protein lysine methyltransferases (PKMTs) and DNA methyltransferases at concentrations up to 10 µM [1]. This >1000-fold selectivity window ensures that observed cellular effects are strictly mediated by Type I PRMTs.

Evidence DimensionEnzymatic inhibition (IC50 / Activity at 10 µM)
Target Compound DataIC50 of 4–119 nM for Type I PRMTs
Comparator Or BaselineType II/III PRMTs, PKMTs, DNMTs: Inactive at 10 µM
Quantified Difference>1000-fold selectivity for Type I PRMTs over other epigenetic modifiers
ConditionsBiochemical scintillation proximity assays (SPA) against 30+ methyltransferases

Guarantees that procured MS023 will not confound experimental results with off-target lysine or Type II/III arginine methylation blockade.

Cellular Target Engagement vs. Structurally Matched Inactive Control (MS094)

In cellular assays, MS023 potently and concentration-dependently reduces the asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a) with an IC50 of 9 nM in MCF7 cells[1]. In stark contrast, its structurally matched negative control, MS094, shows zero inhibitory effect on H4R3 methylation even at concentrations up to 50 µM [1]. This paired validation is critical for confirming mechanism of action.

Evidence DimensionReduction of cellular H4R3me2a levels
Target Compound DataIC50 = 9 nM
Comparator Or BaselineMS094 (Inactive Analog): No effect at 50 µM
Quantified Difference>5000-fold difference in cellular potency
ConditionsMCF7 breast cancer cells, 48-hour exposure, Western blot quantification

Procuring the MS023/MS094 pair is an industry-standard requirement for publishing high-impact target validation data.

Synergistic Chemo-Sensitization via Lysosomal Exocytosis Inhibition

When screened alongside 150+ epigenetic drugs, MS023 uniquely synergized with lysosome-sequestered chemotherapeutics like cisplatin. While MS023 alone had an IC50 > 40 µM in these models, its combination with cisplatin profoundly reduced cell viability by actively inhibiting lysosomal exocytosis—a mechanism of drug resistance—without altering lysosomal biogenesis gene expression [1].

Evidence DimensionInhibition of lysosomal exocytosis and cisplatin synergy
Target Compound DataInhibits exocytosis and strongly synergizes with cisplatin
Comparator Or BaselineStandard epidrugs (e.g., most HDAC/p300 inhibitors): Failed to inhibit exocytosis
Quantified DifferenceMS023 converted chemo-resistant phenotypes to sensitive via exocytosis blockade
ConditionsDu145, Panc1, and H1299 cell lines treated with MS023 + cisplatin

Identifies MS023 as a high-priority procurement candidate for researchers developing combination therapies to overcome chemotherapeutic resistance.

Definitive Epigenetic Target Validation Workflows

Because MS023 has a perfectly matched inactive analog (MS094), it is the premier choice for chemical biology workflows requiring rigorous positive/negative control pairs to validate Type I PRMT dependencies in novel disease models[1].

Chemo-Resistance and Combination Therapy Modeling

Given its proven ability to block lysosomal exocytosis, MS023 is highly recommended for oncology screening programs seeking to synergize epigenetic modulators with lysosome-sequestered drugs like cisplatin, doxorubicin, or sunitinib [2].

Substrate-Competitive Structural Biology Assays

Unlike SAM-uncompetitive inhibitors, MS023 binds directly to the substrate binding site of PRMTs. It is therefore the optimal reference compound for crystallographic studies and displacement assays aimed at discovering novel substrate-competitive allosteric or orthosteric modulators [1].

Global Methylome Shifting in Proteomics

MS023 is ideal for mass spectrometry-based proteomics workflows where researchers need to intentionally deplete global arginine asymmetric dimethylation while concurrently enriching for monomethylation and symmetric dimethylation states [1].

XLogP3

2

Appearance

Solid powder

Wikipedia

MS023

Dates

Last modified: 08-15-2023
[1]. Eram MS, et al. A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases. ACS Chem Biol. 2016 Mar 18;11(3):772-81.

Explore Compound Types